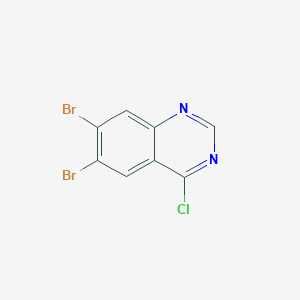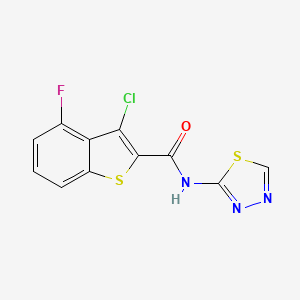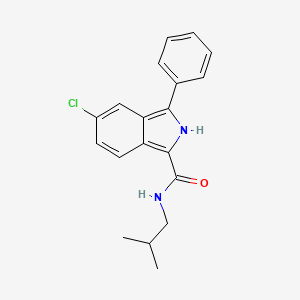
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro group, a phenyl group, and an isoindole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction to convert the acyl group to an alkane.
Nitration: The next step involves the nitration of the intermediate compound to introduce a nitro group.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The final step involves the cyclization of the amine derivative to form the isoindole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
化学反応の分析
Types of Reactions
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups to their reduced forms.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit brain-type glycogen phosphorylase (PYGB), which plays a role in glucose metabolism. By targeting PYGB, the compound exerts protective effects against cellular hypoxia/reoxygenation injury in astrocytes . This mechanism involves the modulation of cellular energy metabolism and the reduction of reactive oxygen species (ROS) levels.
類似化合物との比較
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Isoindoles: Compounds with a similar isoindole ring structure but different substituents.
Uniqueness
5-Chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide is unique due to its specific combination of a chloro group, a phenyl group, and an isoindole ring
特性
CAS番号 |
61295-32-7 |
|---|---|
分子式 |
C19H19ClN2O |
分子量 |
326.8 g/mol |
IUPAC名 |
5-chloro-N-(2-methylpropyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O/c1-12(2)11-21-19(23)18-15-9-8-14(20)10-16(15)17(22-18)13-6-4-3-5-7-13/h3-10,12,22H,11H2,1-2H3,(H,21,23) |
InChIキー |
GZODOOBQACBCGV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



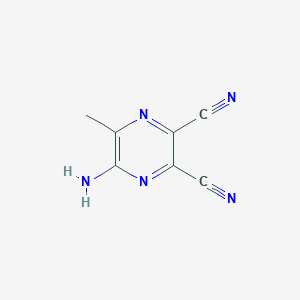
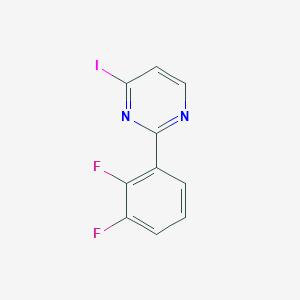
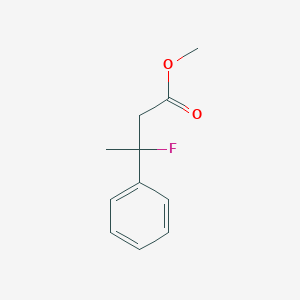
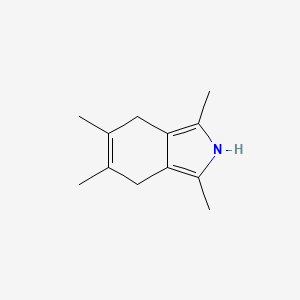
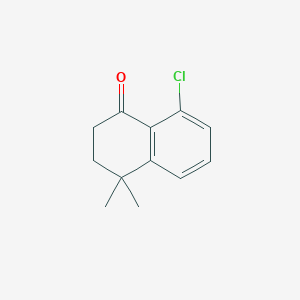
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
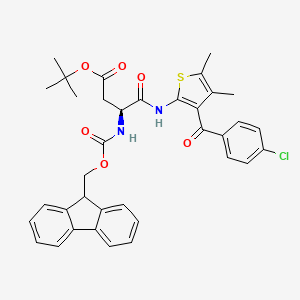
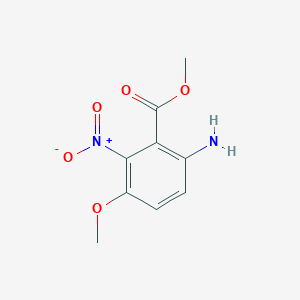
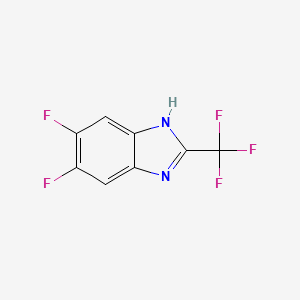

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
